molecular formula C12H13NO3 B1667924 3(2H)-Isoquinolinone, 6,7-dimethoxy-1-methyl- CAS No. 16535-98-1

3(2H)-Isoquinolinone, 6,7-dimethoxy-1-methyl-

Cat. No. B1667924
CAS RN: 16535-98-1
M. Wt: 219.24 g/mol
InChI Key: KJXMVLDOJZNMDG-UHFFFAOYSA-N
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Description

“3(2H)-Isoquinolinone, 6,7-dimethoxy-1-methyl-” is a chemical compound with the linear formula C12H13NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .


Molecular Structure Analysis

The molecular structure of “3(2H)-Isoquinolinone, 6,7-dimethoxy-1-methyl-” is represented by the linear formula C12H13NO3 . It has a molecular weight of 219.242 .


Chemical Reactions Analysis

In one study, products of heterocyclization, 9,10-dimethoxy-12,13-dihydro-7aH,15H-naphtho [1’,2’:5,6] [1,3]oxazino- [2,3-a]isoquinolines, were isolated on condensing 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2 (1H)-yl)methyl]phenols were obtained .

Scientific Research Applications

Isoquinoline Alkaloids in Traditional Medicine

Isoquinoline alkaloids, including 3(2H)-Isoquinolinone derivatives, have been studied for their presence in traditional medicinal plants. For instance, isoquinoline alkaloids isolated from the rhizoma of Coptis chinensis have been investigated, revealing a variety of compounds with potential medicinal properties (Qing, 2007).

Pharmacological Potential in Cardiovascular and Antitumor Treatments

Significant research has been conducted into the pharmacological potential of isoquinoline derivatives. Compounds in this category have demonstrated potent antihypertensive and vasodilator properties, indicating their potential utility in cardiovascular treatments (Lal et al., 1984). Additionally, studies have explored the synthesis and antitumor activity of these compounds, highlighting their broad antitumor spectrum against various cancer cell lines (Cho et al., 1997).

Chemical Synthesis and Structural Analysis

The chemical synthesis of 3(2H)-Isoquinolinone derivatives has been a subject of research, focusing on the creation of novel compounds with specific properties. For example, studies have explored the synthesis of novel isoquinolinones and their potential activity in vasodilation (Zhang San-qi, 2010). Additionally, structural analysis of these compounds, including stereochemical studies, provides insights into their chemical properties and potential applications (Kóbor et al., 1994).

Potential in Local Anesthetic Activity

Recent studies have evaluated the local anesthetic activity of isoquinoline alkaloid derivatives, including 3(2H)-Isoquinolinone, 6,7-dimethoxy-1-methyl-. These studies aim to understand the therapeutic potential and toxicity of these compounds, offering insights into their possible medical applications (Azamatov et al., 2023).

Optical and Electronic Properties for Sensor Applications

The unique optical and electronic properties of certain 3(2H)-Isoquinolinone derivatives have been studied for potential applications in sensors and optoelectronic devices. This research highlights the dual fluorescence emission of these compounds, making them suitable for various technological applications (Craig et al., 2009).

properties

IUPAC Name

6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-7-9-6-11(16-3)10(15-2)4-8(9)5-12(14)13-7/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXMVLDOJZNMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=CC2=CC(=O)N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167933
Record name 6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3(2H)-Isoquinolinone, 6,7-dimethoxy-1-methyl-

CAS RN

16535-98-1
Record name Bemarinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016535981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-dimethoxy-1-methyl-2H-isoquinolin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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